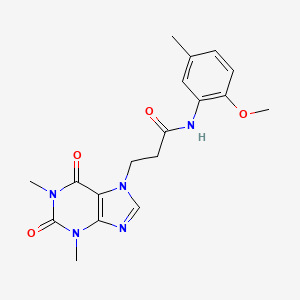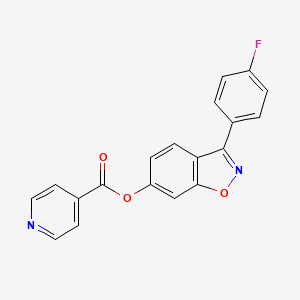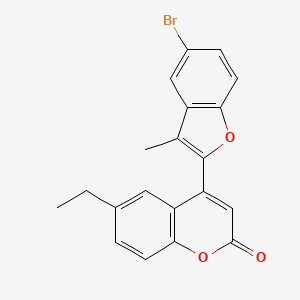![molecular formula C18H24N4O4 B11159441 N-[6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoyl]-L-valine](/img/structure/B11159441.png)
N-[6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoyl]-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-2-[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]BUTANOIC ACID is a complex organic compound that features a benzotriazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-2-[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]BUTANOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzotriazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzotriazine ring.
Attachment of the Hexanamide Group: The hexanamide group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Introduction of the Butanoic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-METHYL-2-[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzotriazine ring or the butanoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-METHYL-2-[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]BUTANOIC ACID has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-METHYL-2-[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]BUTANOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-METHYL-2-[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]PROPANOIC ACID
- 3-METHYL-2-[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]PENTANOIC ACID
Uniqueness
The uniqueness of 3-METHYL-2-[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]BUTANOIC ACID lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H24N4O4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]butanoic acid |
InChI |
InChI=1S/C18H24N4O4/c1-12(2)16(18(25)26)19-15(23)10-4-3-7-11-22-17(24)13-8-5-6-9-14(13)20-21-22/h5-6,8-9,12,16H,3-4,7,10-11H2,1-2H3,(H,19,23)(H,25,26)/t16-/m0/s1 |
InChI Key |
FTPHUTZICKWCEF-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CCCCCN1C(=O)C2=CC=CC=C2N=N1 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CCCCCN1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}benzamide](/img/structure/B11159359.png)


![[2-(2-Furyl)-4-quinolyl]{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone](/img/structure/B11159381.png)
![methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11159386.png)
![N-(1H-indol-6-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11159397.png)
![N~2~-{4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1-benzofuran-2-carboxamide](/img/structure/B11159405.png)

![(4Z)-8,8-dimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one O-acetyloxime](/img/structure/B11159410.png)
![4-({[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid](/img/structure/B11159411.png)
![4,5-dimethoxy-N~2~-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B11159418.png)
![N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-valine](/img/structure/B11159421.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B11159427.png)
![N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-tryptophan](/img/structure/B11159431.png)
